molecular formula C19H18ClN5O B12104952 Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-

Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-

Cat. No.: B12104952
M. Wt: 367.8 g/mol
InChI Key: IBXRCAAROGWWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- (CAS: 1133749-93-5 or 19221-04-6, referenced inconsistently in literature ), is a structurally complex organic compound featuring a phenylmethanone core linked to a stereospecific piperazine moiety substituted with a chloropyrido-pyridazinyl group. The (3R)-3-methylpiperazinyl group confers stereochemical specificity, which may influence receptor binding and pharmacokinetics.

The chloropyrido-pyridazinyl substituent is a heterocyclic system known for its electron-deficient aromatic character, often enhancing interactions with biological targets. The 3-methylpiperazine moiety may improve metabolic stability compared to unsubstituted piperazines.

Properties

IUPAC Name

[4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-13-12-24(19(26)14-5-3-2-4-6-14)9-10-25(13)18-16-11-21-8-7-15(16)17(20)22-23-18/h2-8,11,13H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXRCAAROGWWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Cyclocondensation

The pyrido[3,4-d]pyridazine core is constructed through a tandem cyclization-elimination sequence. Patent CN104402842A details analogous heterocycle synthesis using:

Reactants :

  • Ethyl cyanoacetate

  • 2-Bromomethyl-1,3-dioxolane

Conditions :

  • Base catalyst (NaOEt/EtOH, 0–10°C)

  • Subsequent treatment with formamidine acetate at 70–80°C

Mechanism :

  • Knoevenagel condensation forms α,β-unsaturated nitrile

  • [4+2] Cycloaddition with formamidine yields pyrimidine ring

  • Acid hydrolysis (HCl) induces dioxolane cleavage and aromatization

Yield Optimization :

ParameterRangeOptimal Value
Temperature60–90°C80°C
Reaction Time12–24 h18 h
Base Concentration0.5–1.5 M1.0 M

Adapted from CN105622616A, this method achieves 78–82% isolated yield for analogous systems.

Chlorination at Position 1

Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent:

Procedure :

  • Suspend pyrido[3,4-d]pyridazin-4-ol in excess POCl₃ (5–7 eq)

  • Add catalytic DMF (0.1 eq)

  • Reflux at 110°C for 6–8 h

Key Considerations :

  • Moisture exclusion critical to prevent hydrolysis

  • Post-reaction quenching with ice water followed by neutralization (NaHCO₃)

  • Extraction with dichloromethane (3× volumes)

Yield : 85–90% (CN105622616A)

Synthesis of (3R)-3-Methylpiperazine

Chiral Resolution of Racemic Mixtures

Industrial-scale production employs enzymatic resolution:

Process :

  • React diethanolamine with thionyl chloride to form di(2-chloroethyl)methylamine hydrochloride

  • Cyclize with 3-chloroaniline in xylene (140°C, 12 h)

  • Treat with (R)-(-)-di-p-toluoyl-d-tartaric acid to isolate (3R)-enantiomer

Enantiomeric Excess : ≥99% ee (patent CN104402842A)

Alternative Asymmetric Synthesis

Amino alcohol cyclization using Jacobsen catalyst:

Reaction Scheme :
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)\text{(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)}
+1,2-Dichloroethane(3R)-3-Methylpiperazine+ \text{1,2-Dichloroethane} \rightarrow \text{(3R)-3-Methylpiperazine}

Conditions :

  • 25°C, 0.5 MPa H₂

  • Turnover Number (TON): 1,200

  • Enantioselectivity: 97% ee

Final Coupling and Methanone Installation

Buchwald-Hartwig Amination

Couple chloropyridopyridazine with piperazine under palladium catalysis:

Catalytic System :

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (3 eq)

Conditions :

  • Anhydrous dioxane, 100°C, 24 h

Conversion : 92% (monitored by HPLC)

Friedel-Crafts Acylation

Introduce phenylmethanone group via electrophilic substitution:

Reagents :

  • Benzoyl chloride (1.2 eq)

  • AlCl₃ (1.5 eq)

Procedure :

  • Suspend coupled intermediate in CH₂Cl₂

  • Add AlCl₃ portionwise at -10°C

  • Dropwise addition of benzoyl chloride over 1 h

  • Warm to 25°C, stir 12 h

Workup :

  • Quench with HCl (1M)

  • Extract with ethyl acetate

  • Column chromatography (SiO₂, hexane:EtOAc 4:1)

Yield : 76%

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Recent advances implement flow chemistry for improved safety and yield:

Reactor Design :

StageReactor TypeResidence Time
ChlorinationPacked-bed45 min
Piperazine CouplingCSTR8 h
AcylationMicrostructured3 h

Advantages :

  • 23% reduction in solvent use

  • 99.8% purity by in-line FTIR monitoring

Green Chemistry Modifications

Sustainable adaptations from CN104402842A:

Solvent Replacement :

  • Substitute DCM with cyclopentyl methyl ether (CPME)

  • Replace POCl₃ with TiCl₄/PhPO(OEt)₂ system

Waste Reduction :

  • 87% decrease in heavy metal effluent

  • 65% lower E-factor compared to batch processes

Analytical Characterization

Critical quality control parameters include:

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6×250 mm, 5 µm)

  • Mobile Phase: ACN/0.1% HCOOH (70:30)

  • Retention Time: 8.2 min

Spectroscopic Data :

TechniqueKey Signals
¹H NMRδ 8.72 (s, 1H, pyridazine H), 4.21 (m, 2H, piperazine CH₂N), 1.32 (d, J=6.5 Hz, 3H, CH₃)
13C NMRδ 195.4 (C=O), 152.1 (pyridazine C-Cl), 48.9 (piperazine CH)
HRMSm/z 368.1142 [M+H]⁺ (calc. 368.1145)

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Methanone has been extensively studied for its potential therapeutic effects. Research indicates that it may possess antihypertensive , anti-inflammatory , and antimicrobial properties. Its interactions with biological molecules make it a candidate for developing new drugs targeting various diseases .
  • Biochemical Probing:
    • The compound is utilized as a biochemical probe to study interactions with specific enzymes and receptors. This application is pivotal in understanding disease mechanisms and developing targeted therapies .
  • Material Science:
    • Methanone serves as a building block for synthesizing novel materials with unique properties. Its structural characteristics allow for modifications that can enhance material performance in various applications .

Case Studies

  • Antimicrobial Activity:
    A study evaluated the antimicrobial efficacy of Methanone against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations, highlighting its potential as an antimicrobial agent .
  • Protein Kinase Inhibition:
    Research demonstrated that derivatives of Methanone could inhibit protein kinases effectively. The planar structure of the compound was essential for maintaining inhibitory potency against specific kinases involved in cancer progression .
  • Pharmacokinetic Optimization:
    Investigations into the pharmacokinetic properties of Methanone derivatives revealed improvements in bioavailability and efficacy through structural modifications. This optimization is crucial for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its diverse pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s chloropyrido-pyridazinyl group distinguishes it from oxazolo-pyridinyl (CAS 2504951-24-8) and thiadiazolyl (C1–C4) analogs, likely altering target selectivity .

Pharmacological Activity Profiles

Antimicrobial and Antibiofilm Activity

  • C4 (Bis-thiadiazolylmethanone): Exhibited the strongest antimicrobial activity (MIC: 2 µg/mL against S. aureus) and antibiofilm effects (70% inhibition at 16 µg/mL) . The bis-phenylmethanone structure may enhance membrane disruption.
  • w3 (Pyrimidinyl-triazole methanone): Demonstrated kinase inhibitory activity (IC₅₀: <100 nM for EGFR mutants), attributed to the triazole-pyrimidine scaffold .

Efflux Pump Inhibition

  • C4: Showed significant efflux pump inhibition (85% at 32 µg/mL), critical for overcoming drug resistance . The phenethylamino-thiadiazole group likely disrupts pump assembly.
  • Target Compound : The chloro-heterocycle may similarly interfere with efflux proteins, but this requires validation.

ADMET Properties

Property C1–C4 w3 Target Compound (Inferred)
Water Solubility Moderate (LogP: 2.8–3.5) Low (LogP: 4.1) Likely low (LogP ~3.8 due to chloro-heterocycle)
Plasma Protein Binding High (>90%) High (>95%) High (>90%)
CYP Inhibition C1–C3: Low; C4: Moderate Moderate (CYP3A4) Potential moderate inhibition (3-methylpiperazine reduces CYP2D6 affinity)
Bioavailability 40–50% (C4) 35% (w3) Estimated 30–40%

Key Observations :

  • The target compound’s 3-methylpiperazine may reduce CYP2D6 inhibition compared to 4-methyl analogs (e.g., w3) .
  • High lipophilicity (inferred from chloro-heterocycle) could limit solubility but enhance tissue penetration.

Biological Activity

Methanone, specifically the compound [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available piperazine derivatives and pyridazine precursors. The general synthetic pathway includes:

  • Formation of the piperazine ring : Reacting appropriate phenyl derivatives with piperazine.
  • Chlorination : Introducing chlorine into the pyridazine structure to enhance biological activity.
  • Final coupling : Employing coupling agents to link the piperazine and pyridazine moieties.

Biological Activity

The biological activity of Methanone derivatives has been assessed through various in vitro and in vivo studies, focusing on antimicrobial, anticancer, and neuropharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that Methanone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed a notable zone of inhibition against:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli20
Klebsiella pneumoniae22

These findings suggest that Methanone may serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, Methanone has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 15 µM

This suggests that Methanone could inhibit cancer cell proliferation, warranting further investigation into its mechanism of action .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. A study highlighted that certain piperazine-based compounds exhibit anticonvulsant properties in animal models. Methanone's structural features may contribute to its ability to modulate neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission .

Case Studies

Several case studies have illustrated the therapeutic potential of Methanone derivatives:

  • Antimicrobial Efficacy : In a controlled study, Methanone was administered to mice infected with Staphylococcus aureus, resulting in a significant reduction in bacterial load compared to controls.
  • Cytotoxicity Assessment : A series of in vitro tests on cancer cell lines revealed that Methanone significantly reduced cell viability, indicating its potential as an anticancer agent.

Q & A

Q. How can researchers optimize the synthesis of [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenylmethanone to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on substituent effects and reaction conditions. For example, modifying substituents on the piperazinyl group (e.g., phenylmethyl vs. phenylethyl) can influence reaction efficiency, as seen in thermal stability studies of similar compounds . Additionally, refluxing in n-butanol with ammonium acetate (as in pyrazole synthesis) may enhance cyclization and reduce side products . Purity can be monitored via HPLC, ensuring removal of stereoisomers or unreacted intermediates.

Q. What analytical techniques are most effective for confirming the stereochemical configuration of the (3R)-3-methylpiperazinyl moiety?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column can separate enantiomers, while X-ray crystallography provides definitive stereochemical confirmation. For indirect analysis, circular dichroism (CD) spectroscopy may correlate optical activity with configuration. Reference structural analogs with resolved stereochemistry (e.g., piperazinyl derivatives in thermal studies) to validate methods .

Q. How should stability issues during compound storage be addressed, given its potential sensitivity to environmental factors?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Regularly assess stability via TLC or NMR, comparing fresh and stored samples. Safety data for related piperazinyl compounds recommend avoiding moisture and high temperatures .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with biological targets, considering its pyridopyridazine and piperazinyl groups?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, focusing on the chloropyridopyridazine moiety’s electron-deficient aromatic system. Density functional theory (DFT) calculations can optimize ligand geometry and charge distribution. Compare results with analogs, such as pyridinylmethanones, to identify key pharmacophore features .

Q. How can discrepancies in biological activity data between this compound and its structural analogs be systematically analyzed?

  • Methodological Answer : Perform a structure-activity relationship (SAR) study by synthesizing analogs with variations in the pyridopyridazine chlorine position or piperazinyl methyl group. Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity. Address contradictions by verifying compound purity (≥95% via LC-MS) and excluding batch-dependent impurities .

Q. What methodologies are recommended for investigating the metabolic pathways of this compound in in vitro models?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via high-resolution mass spectrometry (HR-MS). Focus on demethylation of the piperazinyl group or oxidation of the pyridopyridazine ring. Compare metabolic stability with structurally similar compounds, such as benzodioxolylmethylpiperazinyl derivatives, to identify metabolic soft spots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.